molecular formula C10H12N2O B13877341 3-Amino-1-benzylazetidin-2-one

3-Amino-1-benzylazetidin-2-one

Cat. No.: B13877341
M. Wt: 176.21 g/mol
InChI Key: CZOBEGCGKVVQHI-UHFFFAOYSA-N
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Description

3-Amino-1-benzylazetidin-2-one is a four-membered heterocyclic compound that belongs to the azetidine family Azetidines are known for their strained ring structure, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-benzylazetidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-benzylazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Methanesulfonyl Chloride: Used for activating the hydroxyl group.

    Ammonium Hydroxide: Used in the aminolysis step.

    Triethylamine: Acts as a base in the activation step.

Major Products

Scientific Research Applications

3-Amino-1-benzylazetidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1-benzylazetidin-2-one is primarily driven by its strained ring structure, which makes it highly reactive. The compound can interact with various molecular targets through nucleophilic substitution and ring-opening reactions, leading to the formation of new chemical entities. These interactions can modulate biological pathways and exert pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-1-benzylazetidin-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and stability characteristics compared to other azetidines and aziridines. Its benzyl group provides additional steric and electronic effects that influence its chemical behavior .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

3-amino-1-benzylazetidin-2-one

InChI

InChI=1S/C10H12N2O/c11-9-7-12(10(9)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2

InChI Key

CZOBEGCGKVVQHI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N1CC2=CC=CC=C2)N

Origin of Product

United States

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